molecular formula C15H19NO3 B2711176 Pentan-3-yl 4-(prop-2-enamido)benzoate CAS No. 2361735-19-3

Pentan-3-yl 4-(prop-2-enamido)benzoate

Cat. No.: B2711176
CAS No.: 2361735-19-3
M. Wt: 261.321
InChI Key: KAEJUWVHRUXAAO-UHFFFAOYSA-N
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Description

Pentan-3-yl 4-(prop-2-enamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentan-3-yl group attached to a benzoate moiety, which is further substituted with a prop-2-enoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentan-3-yl 4-(prop-2-enamido)benzoate typically involves the esterification of 4-(prop-2-enoylamino)benzoic acid with pentan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Pentan-3-yl 4-(prop-2-enamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pentan-3-yl 4-(prop-2-enamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentan-3-yl 4-(prop-2-enamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(prop-2-enoylamino)benzoate
  • Methyl 4-(prop-2-enoylamino)benzoate
  • Butyl 4-(prop-2-enoylamino)benzoate

Uniqueness

Pentan-3-yl 4-(prop-2-enamido)benzoate is unique due to the presence of the pentan-3-yl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkyl groups.

Properties

IUPAC Name

pentan-3-yl 4-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-13(5-2)19-15(18)11-7-9-12(10-8-11)16-14(17)6-3/h6-10,13H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEJUWVHRUXAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC(=O)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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